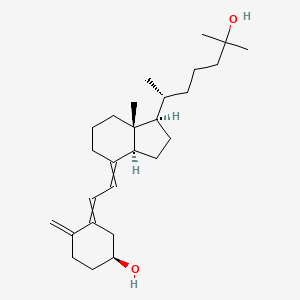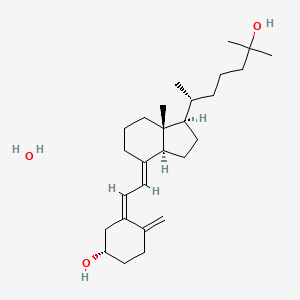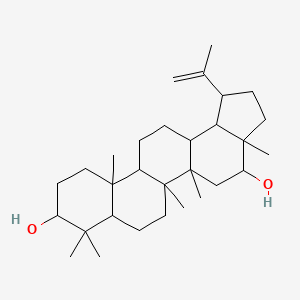
Disulfuro de captopril
Descripción general
Descripción
El disulfuro de captopril es un derivado del captopril, un inhibidor de la enzima convertidora de angiotensina utilizado principalmente para el tratamiento de la hipertensión y la insuficiencia cardíaca congestiva. El this compound se forma mediante la oxidación del captopril, lo que da como resultado la formación de un enlace disulfuro entre dos moléculas de captopril. Este compuesto conserva algunas de las propiedades farmacológicas del captopril, pero también presenta características únicas debido a la presencia del enlace disulfuro.
Aplicaciones Científicas De Investigación
El disulfuro de captopril tiene varias aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como compuesto modelo para estudiar las reacciones de formación y escisión de enlaces disulfuro. También se utiliza en la síntesis de otros derivados del captopril.
Biología: Se ha investigado por sus posibles propiedades antioxidantes y su capacidad para modular las vías biológicas sensibles al redox.
Medicina: Se ha explorado por sus posibles efectos terapéuticos en condiciones en las que el estrés oxidativo juega un papel, como las enfermedades cardiovasculares y los trastornos neurodegenerativos.
Mecanismo De Acción
El disulfuro de captopril ejerce sus efectos principalmente mediante la inhibición de la enzima convertidora de angiotensina, similar al captopril. El enlace disulfuro en el this compound también puede conferir propiedades antioxidantes adicionales, lo que le permite eliminar las especies reactivas de oxígeno y modular las vías de señalización sensibles al redox. Los objetivos moleculares incluyen la enzima convertidora de angiotensina y diversas proteínas y enzimas sensibles al redox .
Compuestos Similares:
Captopril: El compuesto principal, un inhibidor de la enzima convertidora de angiotensina utilizado para la hipertensión y la insuficiencia cardíaca.
Enalapril: Otro inhibidor de la enzima convertidora de angiotensina con un mecanismo de acción similar, pero con diferentes propiedades farmacocinéticas.
Lisinopril: Un inhibidor de la enzima convertidora de angiotensina de acción prolongada con un perfil terapéutico similar.
Singularidad del this compound: El this compound es único debido a la presencia del enlace disulfuro, que confiere propiedades químicas y biológicas adicionales. Este enlace permite al this compound participar en reacciones redox y potencialmente modular el estrés oxidativo, lo que no es una característica del captopril, el enalapril o el lisinopril .
Análisis Bioquímico
Biochemical Properties
Captopril disulfide interacts with several enzymes, proteins, and other biomolecules. The biotransformation of captopril disulfide predominantly occurs at the thiol group level, forming reversible disulfide bonds with albumin and other proteins . Other transformations in blood involve the formation of a disulfide dimer and mixed disulfides of captopril disulfide with L-cysteine and glutathione .
Cellular Effects
Captopril disulfide has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects is complex and depends on the specific cellular context.
Molecular Mechanism
The molecular mechanism of action of captopril disulfide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are complex and depend on the specific molecular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of captopril disulfide change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of captopril disulfide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Captopril disulfide is involved in several metabolic pathways, interacting with various enzymes or cofactors . This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Captopril disulfide is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of captopril disulfide and any effects on its activity or function are complex and depend on the specific cellular context . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El disulfuro de captopril se puede sintetizar mediante la oxidación del captopril. Un método común implica el uso de agentes oxidantes como el peróxido de hidrógeno o el yodo en un disolvente acuoso u orgánico. La reacción suele proceder en condiciones suaves, disolviendo el captopril en el disolvente y añadiendo lentamente el agente oxidante a la solución. La mezcla de reacción se agita a temperatura ambiente hasta que se completa la formación del this compound. El producto se puede aislar mediante filtración y recristalización a partir de disolventes adecuados .
Métodos de Producción Industrial: En un entorno industrial, la producción de this compound puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El proceso implicaría la adición controlada de agentes oxidantes a una solución de captopril, seguida de pasos de purificación como la cristalización o la cromatografía para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: El disulfuro de captopril experimenta diversas reacciones químicas, entre ellas:
Oxidación: La propia formación del this compound es una reacción de oxidación en la que dos moléculas de captopril se oxidan para formar un enlace disulfuro.
Reducción: El this compound se puede reducir a captopril utilizando agentes reductores como el ditiotreitol o el borohidruro de sodio.
Sustitución: El enlace disulfuro en el this compound puede experimentar reacciones de sustitución nucleófila, en las que los átomos de azufre son reemplazados por otros nucleófilos.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno, yodo u otros agentes oxidantes suaves en disolventes acuosos u orgánicos.
Reducción: Ditiotreitol, borohidruro de sodio u otros agentes reductores en disolventes acuosos u orgánicos.
Sustitución: Nucleófilos como tioles o aminas en presencia de catalizadores adecuados o en condiciones básicas.
Principales Productos Formados:
Oxidación: this compound.
Reducción: Captopril.
Sustitución: Diversos derivados de captopril sustituidos según el nucleófilo utilizado.
Comparación Con Compuestos Similares
Captopril: The parent compound, an angiotensin-converting enzyme inhibitor used for hypertension and heart failure.
Enalapril: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Lisinopril: A long-acting angiotensin-converting enzyme inhibitor with a similar therapeutic profile.
Uniqueness of Captopril Disulfide: Captopril disulfide is unique due to the presence of the disulfide bond, which imparts additional chemical and biological properties. This bond allows captopril disulfide to participate in redox reactions and potentially modulate oxidative stress, which is not a characteristic of captopril, enalapril, or lisinopril .
Propiedades
IUPAC Name |
(2S)-1-[(2S)-3-[[(2S)-3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6S2/c1-11(15(21)19-7-3-5-13(19)17(23)24)9-27-28-10-12(2)16(22)20-8-4-6-14(20)18(25)26/h11-14H,3-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,12-,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKRXBCJAUKDCI-MQYQWHSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSSCC(C)C(=O)N1CCCC1C(=O)O)C(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSSC[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)C(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024324 | |
| Record name | Captopril disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64806-05-9 | |
| Record name | Captopril disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64806-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Captopril disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064806059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Captopril disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Proline, 1,1'-[dithiobis[(2S)-2-methyl-1-oxo-3,1-propanediyl]]bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPTOPRIL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y21D2C2453 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















